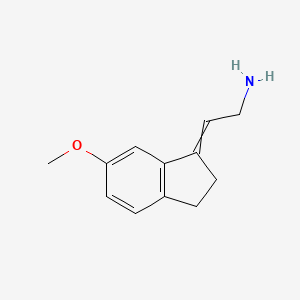

2-(6-Methoxyindan-1-ylidene)ethylamine

Descripción

2-(6-Methoxyindan-1-ylidene)ethylamine (C₁₂H₁₅NO) is a methoxy-substituted ethylamine derivative featuring a fused bicyclic indan scaffold. Its synthesis involves the condensation of 6-methoxyindan-1-one with a phosphonate reagent (NaH/THF), followed by catalytic hydrogenation using H₂ over Raney cobalt to yield the final amine product . The compound’s unique structure combines aromaticity with a conjugated enamine system, making it relevant for pharmacological studies, particularly in melatonin receptor modulation due to structural similarities with tryptamine derivatives.

Propiedades

Fórmula molecular |

C12H15NO |

|---|---|

Peso molecular |

189.25 g/mol |

Nombre IUPAC |

2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethanamine |

InChI |

InChI=1S/C12H15NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3,7,13H2,1H3 |

Clave InChI |

YICNDZFKTHJVQH-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(CCC2=CCN)C=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

5-Methoxytryptamine (5-MeO-Tryptamine)

2-(4-Hydroxyphenyl)ethylamine

- Structure: A simpler phenyl-ethylamine derivative (C₈H₁₁NO) .

- Key Differences :

- Lacks the bicyclic indan system and conjugated enamine present in the target compound.

- Contains a hydroxyl group instead of methoxy.

- Solubility and Reactivity :

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

2-(tert-Butyloxy)-ethylamine Hydrochloride

- Structure: Ether-substituted ethylamine (C₆H₁₆ClNO) .

- Key Differences :

- Features a tert-butoxy group instead of the methoxy-indan system.

- The bulky tert-butyl group reduces conformational flexibility.

- Stability: The hydrochloride salt improves stability but may limit solubility in non-polar solvents compared to the free-base indan derivative .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Flexibility : The indan derivative’s synthesis via catalytic hydrogenation (Raney Co) offers scalability, contrasting with the chiral HPLC resolution required for enantiopure tryptamines .

- Conformational Studies : Fluorine substitution on phenyl-ethylamines (e.g., 2-(4-fluorophenyl)ethylamine) alters conformational landscapes, suggesting that methoxy positioning in the indan derivative could similarly impact receptor binding .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.